1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a substituted imidazoline derivative characterized by a cyclopropanecarbonyl group at position 1 and a 3-nitrophenylmethyl sulfanyl substituent at position 2. The 4,5-dihydro-1H-imidazole core provides a rigid heterocyclic scaffold, while the substituents confer distinct electronic and steric properties.
Structural analogs in the evidence highlight the importance of substituent variation. For instance, sulfonyl, aryl, and halogenated groups are common in related compounds (e.g., 1-(benzenesulfonyl)-2-[(3,4-dichlorophenyl)methyl]sulfanyl-4,5-dihydro-1H-imidazole in ), but the nitro group in the target compound distinguishes it in terms of polarity and redox activity .
Properties
IUPAC Name |
cyclopropyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-13(11-4-5-11)16-7-6-15-14(16)21-9-10-2-1-3-12(8-10)17(19)20/h1-3,8,11H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKLXGHGQGBFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves multiple steps, including the formation of the cyclopropyl group and the attachment of the nitrophenyl and dihydroimidazolyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl and dihydroimidazolyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound 1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.
Key Structural Features
| Feature | Description |
|---|---|
| Cyclopropanecarbonyl group | Enhances reactivity and stability |
| 3-Nitrophenyl moiety | Imparts specific biological interactions |
| Sulfanyl group | May influence solubility and bioavailability |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the modulation of apoptotic pathways through the inhibition of anti-apoptotic BCL-2 proteins, which are crucial in the survival of cancer cells. By promoting apoptosis in malignant cells, these compounds demonstrate potential as therapeutic agents against various cancers such as chronic lymphocytic leukemia and diffuse large B-cell lymphoma .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. The presence of the nitrophenyl group is known to enhance the interaction with microbial cell membranes, leading to increased permeability and cell death. Preliminary studies have shown efficacy against several bacterial strains, making it a candidate for further development as an antibiotic agent.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective effects. The ability to modulate neuroinflammatory responses could be beneficial in treating neurodegenerative diseases. Research is ongoing to explore these properties further.
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their effects on cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability in lymphoma models by inducing apoptosis through caspase activation pathways .
Study 2: Antimicrobial Activity Assessment
Another study focused on assessing the antimicrobial potential of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Cyclopropanecarbonyl introduces steric strain and rigidity, contrasting with planar sulfonyl groups in or flexible alkyl chains in other analogs.
Theoretical and Spectroscopic Studies
Density Functional Theory (DFT) studies () predict that the target compound’s nitro group would significantly lower the LUMO energy, enhancing electrophilicity. For comparison:
Biological Activity
The compound 1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of imidazole derivatives typically involves methods such as cyclization reactions of appropriate precursors. The compound can be synthesized through multi-step reactions involving cyclopropanecarbonyl derivatives and nitrophenyl sulfides. The structural characteristics include:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Cyclopropanecarbonyl Group : A three-membered carbon ring contributing to the compound's reactivity.
- Nitrophenyl Group : Enhances biological activity through electron-withdrawing effects.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Numerous studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains:
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 1-Cyclopropanecarbonyl Imidazole | 20 | Staphylococcus aureus |
| 1-Cyclopropanecarbonyl Imidazole | 18 | Escherichia coli |
| 1-Cyclopropanecarbonyl Imidazole | 15 | Bacillus subtilis |
These results indicate that the compound possesses notable antibacterial activity, comparable to established antibiotics like ciprofloxacin .
2. Antitumor Activity
Imidazole derivatives have also been investigated for their antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and renal cancers .
3. Anti-inflammatory Effects
Research indicates that imidazole compounds may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for chronic inflammatory diseases .
Case Studies
Several case studies highlight the therapeutic potential of imidazole derivatives:
- Case Study 1 : A study evaluated a series of imidazole compounds for their ability to inhibit Mycobacterium tuberculosis. Results showed that certain derivatives exhibited moderate antimycobacterial activity, suggesting potential for tuberculosis treatment .
- Case Study 2 : Another investigation focused on the anti-cancer properties of imidazole derivatives against human tumor cell lines. The findings revealed significant cytotoxicity against renal cancer cells, indicating promising avenues for cancer therapy .
The mechanisms underlying the biological activities of imidazole compounds involve:
- Enzyme Inhibition : Many imidazoles act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Some derivatives may interact with specific receptors, altering signaling pathways related to inflammation and cell survival.
- Oxidative Stress Induction : Certain compounds induce oxidative stress in target cells, leading to apoptosis.
Q & A
Q. What are the common synthetic routes for synthesizing 1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
The synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : Reacting 3-nitrobenzyl mercaptan with a cyclopropanecarbonyl chloride derivative under basic conditions to form the sulfanyl intermediate.
- Step 2 : Cyclization with a dihydroimidazole precursor (e.g., 4,5-dihydro-1H-imidazole) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), often with activating agents such as carbodiimides .
- Key considerations : Reaction temperature (often 60–80°C) and pH control to minimize side reactions. Yield optimization requires purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions (e.g., cyclopropane carbonyl at ~2.0–2.5 ppm for protons adjacent to the carbonyl group) .
- Infrared (IR) Spectroscopy : Peaks at ~1660–1680 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak matching CHNOS) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Antimicrobial screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) using microdilution methods .
- Enzyme inhibition studies : Testing against targets like cytochrome P450 or kinases via fluorescence-based assays .
Advanced Questions
Q. How can computational methods improve the synthesis and functionalization of this compound?
- Reaction path modeling : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in optimizing reaction conditions (e.g., solvent polarity effects on cyclopropane ring stability) .
- Docking studies : Molecular dynamics simulations assess interactions with biological targets (e.g., binding affinity to bacterial enzymes) to prioritize derivatives for synthesis .
Q. How to resolve contradictions in reported biological activity data across structurally similar imidazole derivatives?
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., nitro vs. chloro groups on antibacterial potency) .
- Assay standardization : Control variables like bacterial strain selection, solvent (DMSO vs. aqueous buffers), and incubation time to isolate compound-specific effects .
Q. What strategies mitigate challenges in achieving high regioselectivity during functionalization of the imidazole core?
Q. How does the cyclopropanecarbonyl group influence the compound’s physicochemical properties compared to other acyl substituents?
- Steric effects : The rigid cyclopropane ring increases steric hindrance, potentially reducing metabolic degradation but limiting solubility .
- Electronic effects : The electron-withdrawing nature of the carbonyl group stabilizes the imidazole ring, altering reactivity in nucleophilic substitution reactions .
Methodological Guidelines
- Synthetic optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, temperature) and identify optimal conditions .
- Data validation : Cross-reference spectroscopic data with crystallographic studies (where available) to resolve ambiguities in bond assignments .
- Biological assay design : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate results via dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
